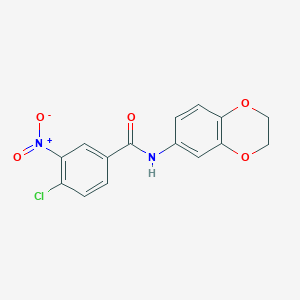
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinamine is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is commonly referred to as MPTP and has been studied extensively due to its unique properties and potential benefits in various fields of research. In
作用机制
MPTP acts as a prodrug and is converted to its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B). MPP+ then enters dopaminergic neurons and selectively damages them by inhibiting mitochondrial respiration. This results in the depletion of dopamine levels in the brain, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP has been shown to induce oxidative stress and damage in various brain regions. It has also been shown to cause a decrease in dopamine levels in the brain, leading to Parkinson's disease-like symptoms. MPTP has also been shown to induce apoptosis in dopaminergic neurons, leading to cell death.
实验室实验的优点和局限性
MPTP has several advantages as a tool for scientific research. It is a potent and selective neurotoxin that can be used to selectively damage dopaminergic neurons in the brain. MPTP has also been shown to reliably induce Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease. However, MPTP also has several limitations. It is a highly toxic compound that requires careful handling and disposal. MPTP is also not selective for dopaminergic neurons and can damage other cell types in the brain.
未来方向
There are several future directions for research on MPTP. One area of research is focused on developing new neuroprotective therapies for Parkinson's disease. Another area of research is focused on developing new animal models of Parkinson's disease that better mimic the disease in humans. Additionally, research is being conducted to better understand the mechanisms underlying MPTP-induced neurotoxicity and to develop new compounds that can selectively target dopaminergic neurons in the brain.
Conclusion:
In conclusion, MPTP is a valuable tool for scientific research that has been extensively studied for its potential applications in various fields. While it has several advantages as a tool for research, it also has several limitations that must be considered. Research on MPTP is ongoing, and there are several future directions for research that hold promise for developing new therapies for Parkinson's disease and advancing our understanding of the disease.
合成方法
The synthesis of MPTP involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents to produce the final product. The most commonly used method for synthesizing MPTP involves the reaction of 2,4,5-trichloropyrimidine with pentafluoroethylamine and trifluoroacetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
MPTP has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of the dopaminergic system in the brain and has been shown to cause Parkinson's disease-like symptoms in animal models. MPTP has also been used to study the effects of oxidative stress on the brain and has been shown to induce oxidative damage in various brain regions.
属性
IUPAC Name |
2-methyl-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F8N3/c1-2-18-4(6(9,10)8(14,15)16)3(5(17)19-2)7(11,12)13/h1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIPCUVKMZMAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)C(F)(F)F)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F8N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
![2-amino-4-[4-(methylthio)phenyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5227255.png)
![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)
![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5227297.png)

![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5227314.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)